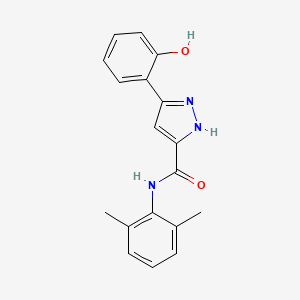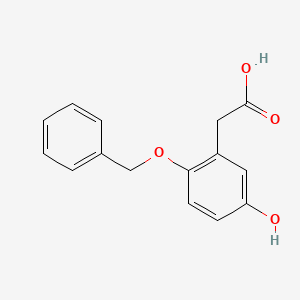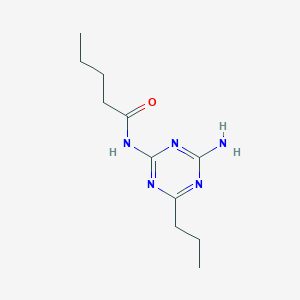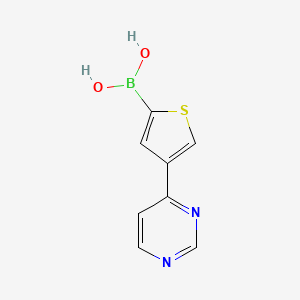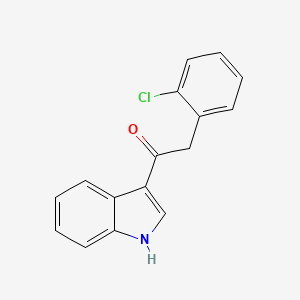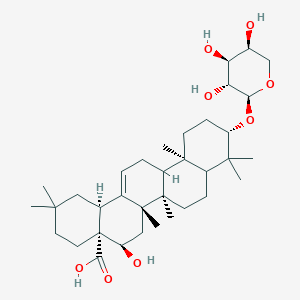
Glycoside L-B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycoside L-B is a naturally occurring compound found in various plants. It belongs to the class of glycosides, which are molecules where a sugar is bound to a non-carbohydrate moiety. Glycosides play crucial roles in various biological processes and have significant applications in medicine, agriculture, and industry.
准备方法
Synthetic Routes and Reaction Conditions: Glycoside L-B can be synthesized through several methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis involves the reaction of a sugar molecule with an alcohol in the presence of an acid catalyst. Enzymatic synthesis, on the other hand, utilizes glycosyltransferases to catalyze the transfer of a glycosyl group from a donor to an acceptor molecule .
Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources followed by purification processes. The enzymatic synthesis method is also employed on an industrial scale due to its specificity and efficiency .
化学反应分析
Types of Reactions: Glycoside L-B undergoes various chemical reactions, including:
Oxidation: Glycosides can be oxidized to form corresponding acids.
Reduction: Reduction of glycosides can lead to the formation of alcohols.
Substitution: Glycosides can undergo substitution reactions where the glycosidic bond is cleaved and replaced with another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield glycosidic acids, while reduction can produce glycosidic alcohols .
科学研究应用
Glycoside L-B has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and its potential as a biochemical marker.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of bioactive compounds and as a natural sweetener in the food industry .
作用机制
The mechanism of action of Glycoside L-B involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, some glycosides inhibit the Na+/K+ ATPase enzyme, affecting ion balance and cellular functions .
相似化合物的比较
Glycoside L-B can be compared with other glycosides such as:
Digoxin: A cardiac glycoside used to treat heart conditions.
Arbutin: A glycoside with skin-lightening properties.
Uniqueness: this compound is unique due to its specific molecular structure and the particular biological activities it exhibits. Its ability to interact with distinct molecular targets sets it apart from other glycosides .
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique properties and diverse applications make it a valuable subject of study in scientific research and industrial applications.
属性
分子式 |
C35H56O8 |
|---|---|
分子量 |
604.8 g/mol |
IUPAC 名称 |
(4aR,5R,6aS,6bR,10S,12aR,14bS)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C35H56O8/c1-30(2)14-15-35(29(40)41)20(16-30)19-8-9-23-32(5)12-11-25(43-28-27(39)26(38)21(36)18-42-28)31(3,4)22(32)10-13-33(23,6)34(19,7)17-24(35)37/h8,20-28,36-39H,9-18H2,1-7H3,(H,40,41)/t20-,21-,22?,23?,24+,25-,26-,27+,28-,32-,33+,34+,35+/m0/s1 |
InChI 键 |
SZXCDOOFLYYOCZ-PAGIGTEBSA-N |
手性 SMILES |
C[C@]12CC[C@@H](C(C1CC[C@@]3(C2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O |
规范 SMILES |
CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(CO6)O)O)O)C)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



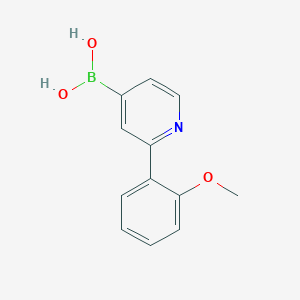
![2-(1,3-Benzothiazol-2-yl)-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082970.png)
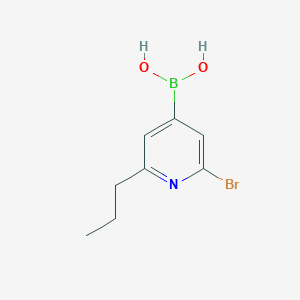
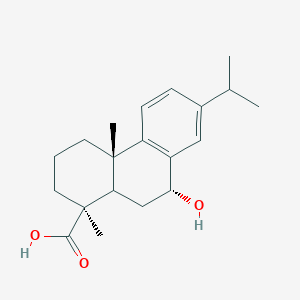
![Methyl 2-fluoro-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14082982.png)
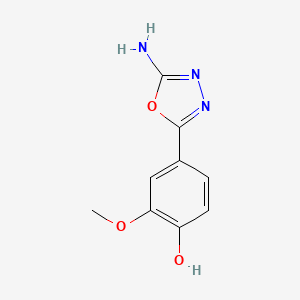
![(6R-cis)-3-(Acetoxymethyl)-7-methoxy-8-oxo-7-(2-thienylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14083003.png)
